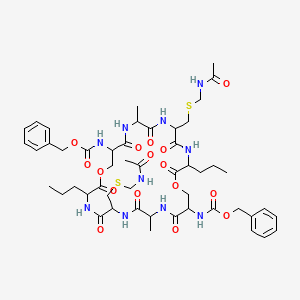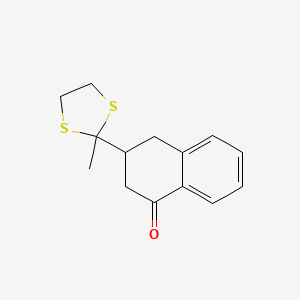
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound characterized by the presence of a dithiolane ring and a dihydronaphthalenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the formation of the dithiolane ring followed by its attachment to the dihydronaphthalenone core. Common synthetic routes include:
Formation of the Dithiolane Ring: This step involves the reaction of a suitable dithiol with a methylating agent under controlled conditions to form the 2-methyl-1,3-dithiolan-2-yl group.
Attachment to Dihydronaphthalenone: The dithiolane ring is then attached to the dihydronaphthalenone core through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the dithiolane ring or the dihydronaphthalenone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The dithiolane ring and dihydronaphthalenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane
- 1-Methyl-3-[4-(2-methyl-1,3-dithiolan-2-yl)phenyl]urea
- Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)acetate
Uniqueness
3-(2-Methyl-1,3-dithiolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dithiolane ring and a dihydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63791-67-3 |
|---|---|
Molekularformel |
C14H16OS2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3-(2-methyl-1,3-dithiolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H16OS2/c1-14(16-6-7-17-14)11-8-10-4-2-3-5-12(10)13(15)9-11/h2-5,11H,6-9H2,1H3 |
InChI-Schlüssel |
JSYYEHMQPSCOFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCS1)C2CC3=CC=CC=C3C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


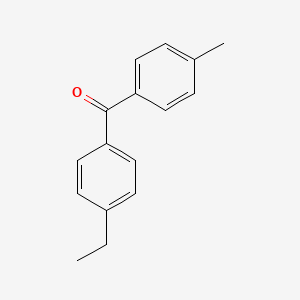
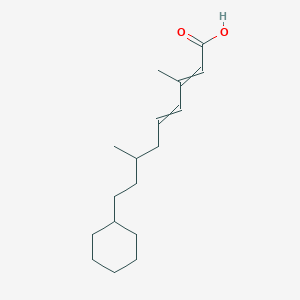





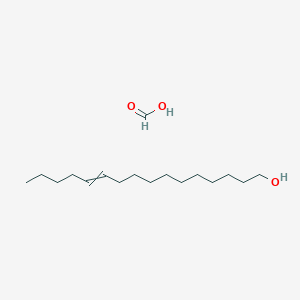

![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
